4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Description
4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
- Thiazole derivatives, including compounds with similar structural features, have been investigated for their antimicrobial potential . Given the presence of the thiazole ring in this compound, it’s worth exploring its antibacterial and antifungal properties.
- The thiazole ring has been associated with anti-inflammatory and analgesic activities. While specific studies on this compound are scarce, the presence of the thiazole moiety suggests potential benefits in managing pain and inflammation .
- Thiazoles have been explored as antiviral agents. Although direct evidence for this specific compound is limited, its structural similarity to known antiviral drugs warrants investigation .
- Thiazole derivatives have shown promise in neuroprotection. Considering the role of thiazoles in neurotransmitter synthesis, further research could explore whether this compound has neuroprotective effects .
- Thiazole-containing compounds have been studied for their antitumor and cytotoxic effects. Investigating the impact of this compound on tumor cell lines could reveal its potential in cancer therapy .
- Thiazoles play a crucial role in various biologically active molecules. For instance, the thiazole ring is naturally found in Vitamin B1 (thiamine), which is essential for energy metabolism and nervous system function .
- Additionally, the compound’s parent material status makes it relevant for synthesizing sulfur drugs, biocides, fungicides, and dyes .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Antiviral Properties
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Biological Relevance and Drug Development
properties
IUPAC Name |
4-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-27-19-10-9-18-21-17(12-24(18)22-19)13-3-2-4-15(11-13)23-28(25,26)16-7-5-14(20)6-8-16/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYFEHANYVDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide |
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